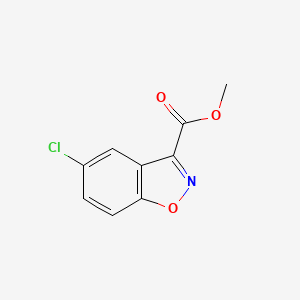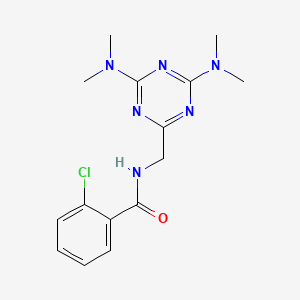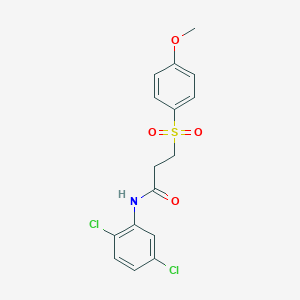
N-(4-Hydroxycarbamoylmethyl-thiazol-2-yl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Hydroxycarbamoylmethyl-thiazol-2-yl)-benzamide” is a chemical compound that has been mentioned in various contexts in the BindingDB database . It is a component of several larger molecules, including “Quinoxaline-2-carboxylic acid (4-hydroxycarbamoylmethyl-thiazol-2-yl)-amide” and "2-[1-(4-Chloro-benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-hydroxycarbamoylmethyl-thiazol-2-yl)-acetamide" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzamide group, a thiazol-2-yl group, and a hydroxycarbamoylmethyl group . These groups are likely involved in its interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources .Scientific Research Applications
Antimicrobial Applications
N-(4-Hydroxycarbamoylmethyl-thiazol-2-yl)-benzamide derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives, showing significant antimicrobial activity against Gram-positive, Gram-negative bacterial strains, and fungal strains, with some compounds exceeding the potency of reference drugs (Bikobo et al., 2017). Similarly, Narayana et al. (2004) prepared thiazole benzamide derivatives that exhibited promising antifungal activities (Narayana et al., 2004).
Anticancer and Biological Activity
Research has also explored the potential anticancer properties of this compound derivatives. Rizk et al. (2021) investigated metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which showed significant anticancer activity against human colon carcinoma cells (HCT-116), pointing to potential therapeutic applications (Rizk et al., 2021). Additionally, Tiwari et al. (2017) synthesized compounds with thiadiazole and benzamide groups, demonstrating notable anticancer activity in vitro against several cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).
Chemical Synthesis and Sensor Applications
Beyond biomedical applications, this compound derivatives have been utilized in chemical synthesis and as sensors. Qian et al. (2017) reported a metal- and reagent-free synthesis method for benzothiazoles and thiazolopyridines from thioamides, highlighting the compound's role in facilitating chemical transformations (Qian et al., 2017). Moreover, Vazifekhoran et al. (2023) synthesized a derivative used as a neutral ionophore in chromium(III) sensors, showing potential for monitoring chromium levels in pharmaceutical samples (Vazifekhoran et al., 2023).
Safety and Hazards
properties
IUPAC Name |
N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(15-18)6-9-7-19-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7,18H,6H2,(H,15,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDYQWDQLZFIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2667997.png)

![3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2667999.png)
![3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2668000.png)


![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2668010.png)


![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)
